Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of isochroman, pyrazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isochroman core, followed by the introduction of the pyrazine and pyrrolidine groups through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Isochroman derivatives: Compounds with similar isochroman cores but different substituents.
Pyrazine derivatives: Molecules containing the pyrazine ring with various functional groups.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with different substituents.
Uniqueness
Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of isochroman, pyrazine, and pyrrolidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-17-18(21-8-7-20-17)26-15-6-9-22(11-15)19(23)16-10-13-4-2-3-5-14(13)12-25-16/h2-5,7-8,15-16H,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFFMMQBQZGBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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